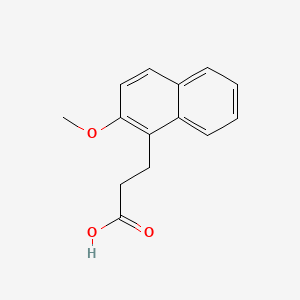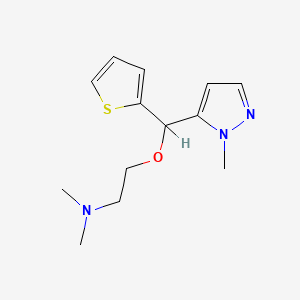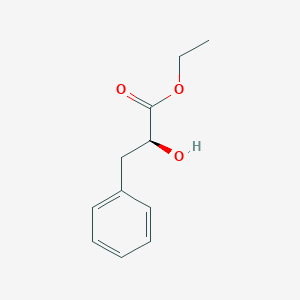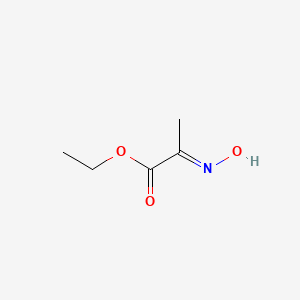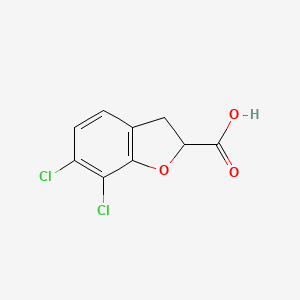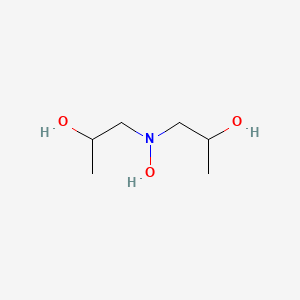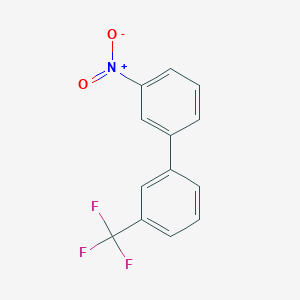
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NTB is a fluorescent dye that is widely used in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is based on its fluorescent properties. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene absorbs light at a specific wavelength and emits light at a longer wavelength. The emission wavelength of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is dependent on the pH of the environment. This property of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used to study pH changes in biological systems. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has also been used to study the binding of ligands to proteins and enzymes.
Biochemical and Physiological Effects:
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used in vivo to study the distribution of drugs and to monitor the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in lab experiments include its high sensitivity, low toxicity, and ease of use. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is also relatively inexpensive compared to other fluorescent probes. However, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has some limitations. It is sensitive to pH changes and can be affected by the presence of other fluorescent molecules. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the use of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene in scientific research. One potential application is in the development of biosensors for the detection of disease markers. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene could also be used to study the activity of ion channels and transporters. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene could be used in the development of fluorescent imaging techniques for studying cellular processes.
Conclusion:
In conclusion, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a fluorescent dye that has numerous applications in scientific research. Its unique properties make it an ideal probe for studying a variety of biological processes. The synthesis of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is simple and efficient, and its low toxicity and ease of use make it a valuable tool in lab experiments. With its potential for future applications, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is a promising compound for scientific research.
Méthodes De Synthèse
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzaldehyde with trifluoromethylbenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene as a bright yellow solid. The purity of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can be improved by recrystallization.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study a variety of biological processes such as protein-protein interactions, enzyme activity, and membrane potential. 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has also been used as a pH indicator and an indicator for the presence of oxygen. Additionally, 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has been used in the development of biosensors for the detection of various analytes.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHYFIIKHIWET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444116 |
Source


|
| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene | |
CAS RN |
194874-02-7 |
Source


|
| Record name | 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

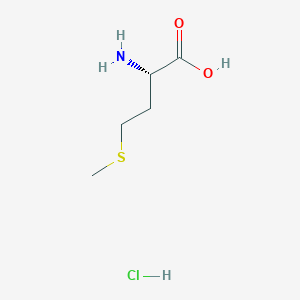
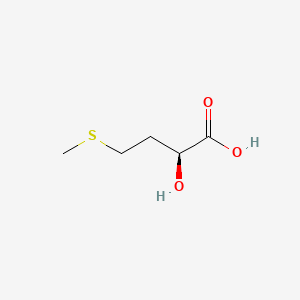
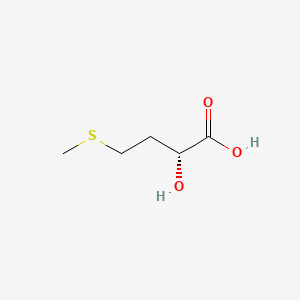
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
